1-(4-Bromophenyl)-3-[2-(cyclohex-1-en-1-yl)ethyl]thiourea
Description
3-(4-bromophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a bromophenyl group and a cyclohexenyl ethyl group attached to a thiourea moiety, which may impart unique chemical and biological properties.
Properties
Molecular Formula |
C15H19BrN2S |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea |
InChI |
InChI=1S/C15H19BrN2S/c16-13-6-8-14(9-7-13)18-15(19)17-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H2,17,18,19) |
InChI Key |
BSHUKBKUYXCMHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=S)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]thiourea typically involves the reaction of 4-bromoaniline with cyclohex-1-en-1-yl ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiourea moiety can undergo oxidation to form sulfenic, sulfinic, or sulfonic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Sulfenic acid, sulfinic acid, sulfonic acid derivatives
Reduction: Phenyl-substituted thiourea
Substitution: Various substituted thioureas depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 3-(4-bromophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]thiourea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, thiourea derivatives are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, given its structural features.
Medicine
In medicinal chemistry, thiourea compounds are explored for their potential as therapeutic agents. They can act as enzyme inhibitors, receptor antagonists, or modulators of biological pathways. 3-(4-bromophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]thiourea may be evaluated for its efficacy in treating various diseases.
Industry
In the industrial sector, thiourea derivatives are used in the production of polymers, dyes, and agricultural chemicals. This compound may find applications in these areas due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and cyclohexenyl ethyl groups may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]thiourea
- 3-(4-methylphenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]thiourea
- 3-(4-nitrophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]thiourea
Comparison
Compared to its analogs, 3-(4-bromophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]thiourea may exhibit different reactivity and biological activity due to the presence of the bromine atom. Bromine is a larger and more electronegative substituent than chlorine, methyl, or nitro groups, which can influence the compound’s chemical behavior and interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
